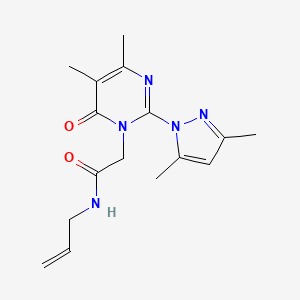
1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-chloro-2-iodophenyl)methanol” has a CAS Number of 82386-90-1 . It has a molecular weight of 268.48 and is stored at room temperature . It is a powder in physical form .
Synthesis Analysis
A protocol for the synthesis of a related compound involves a three-component reaction of 2-naphthol, 2-haloanilines, and kojic aldehyde followed by copper-mediated intramolecular Ullmann C-O coupling reaction and subsequent aerobic oxidation . This method provides a new and useful strategy for the construction of heterocycles .
Molecular Structure Analysis
The molecular formula of “(5-chloro-2-iodophenyl)methanamine hydrochloride” is C7H7ClIN . Its molecular weight is 303.96 .
Physical and Chemical Properties Analysis
The compound “1-Propanone, 1-(5-chloro-2-iodophenyl)-” has a molecular weight of 294.52 . Its boiling point is predicted to be 325.2±32.0 °C, and its density is predicted to be 1.717±0.06 g/cm3 .
Scientific Research Applications
Catalysis and Organic Synthesis
Tetrazole derivatives are known for their role in catalyzing reactions and synthesizing various organic compounds. For example, 1-(2-Iodophenyl)-1H-tetrazole has been successfully used as a ligand in the Pd(II)-catalyzed Heck reaction, indicating the potential of tetrazole compounds in facilitating cross-coupling reactions to produce various organic products with high efficiency (Gupta, Song, & Oh, 2004). Such applications are crucial for developing new materials, pharmaceuticals, and other valuable chemicals.
Green Chemistry
Tetrazole synthesis methods have evolved to address safety and environmental concerns. A notable advancement is the development of a safe, scalable, azide-free synthesis of 1-aryl-1H-tetrazoles using diformylhydrazine, which avoids the use of hazardous azides and offers a green chemistry approach to tetrazole synthesis (Ramasamy et al., 2017). This innovation underscores the importance of sustainability in chemical manufacturing processes.
Material Science
In the field of materials science, tetrazole compounds have been explored for their thermal properties and potential applications in energetic materials. A study on the synthesis, structure, and thermal decomposition of various phenyl tetrazoles provides insights into the thermal stability and decomposition pathways of these compounds, which could inform the design of new materials with desired thermal properties (Yılmaz et al., 2015).
Pharmacology
Tetrazoles are also significant in medicinal chemistry, where they serve as bioisosteres for carboxylic acids and are found in a variety of clinical drugs. The synthesis and application of 5-substituted 1H-tetrazoles in drug development highlight the role of tetrazoles in creating more efficient and potentially safer pharmaceuticals (Mittal & Awasthi, 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(5-chloro-2-iodophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN4/c8-5-1-2-6(9)7(3-5)13-4-10-11-12-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIHBGZWOKWMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NN=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2817561.png)

![N-(sec-butyl)-4-(3-{2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B2817563.png)
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B2817567.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide](/img/structure/B2817569.png)

![N-Benzyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2817571.png)
